molecular formula C17H17Cl2N3O2 B2485408 GYKI 52466 dihydrochloride CAS No. 2319722-40-0

GYKI 52466 dihydrochloride

Katalognummer B2485408
CAS-Nummer: 2319722-40-0
Molekulargewicht: 366.24
InChI-Schlüssel: NDRITPLSHUPVRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of GYKI 52466 involves starting from safrole and incorporates a series of chemical transformations leading to the formation of 1-(4-aminophenyl)-4-methyl-7,8-methylenedioxy-5H-2,3-benzodiazepine, the prototype of noncompetitive AMPA receptor antagonists. This process has been described as quite effective, highlighting the synthetic accessibility of GYKI 52466 and related compounds (Zappalà, Grasso, Micale, Polimeni, & De Micheli, 2002).

Molecular Structure Analysis

The molecular structure of GYKI 52466, as part of the 2,3-benzodiazepine class, plays a crucial role in its mechanism of action. This structure is distinctive from classical benzodiazepines, which primarily act on GABA receptors. Instead, GYKI 52466’s unique configuration allows it to specifically antagonize AMPA/kainate receptor responses without affecting NMDA or GABA receptor-mediated neurotransmission. This selective action is believed to result from an allosteric blocking mechanism, indicating a novel recognition site for benzodiazepines on non-NMDA receptors (Donevan & Rogawski, 1993).

Chemical Reactions and Properties

GYKI 52466 exhibits a noncompetitive antagonism towards AMPA/kainate receptors, a key feature distinguishing it from other glutamate receptor antagonists. It acts by a voltage-independent mechanism, indicative of its allosteric modulatory effects rather than direct receptor blockade. This unique interaction with the receptor suggests an intricate chemical behavior in neuronal environments, leading to the suppression of excitatory neurotransmission without influencing NMDA or GABAergic activities (Donevan & Rogawski, 1993).

Physical Properties Analysis

While specific details on the physical properties of GYKI 52466 such as solubility, melting point, and stability are not extensively covered in the available literature, its formulation as a dihydrochloride salt suggests good solubility in aqueous solutions, which is advantageous for biological studies and potential therapeutic applications.

Chemical Properties Analysis

The chemical behavior of GYKI 52466, particularly its interaction with AMPA and kainate receptors, underlines its potential as a therapeutic agent in conditions associated with excessive glutamatergic activity. Its ability to selectively inhibit excitatory amino acid-induced responses without altering other neurotransmitter systems highlights a significant chemical property that could minimize side effects and improve specificity in treating neurological disorders (Donevan & Rogawski, 1993).

Wissenschaftliche Forschungsanwendungen

Anticonvulsive Effects

GYKI 52466 dihydrochloride demonstrates significant anticonvulsive properties. Research by (Barna et al., 2000) revealed its effectiveness in delaying the onset of epileptiform activity and reducing the duration and amplitude of epileptic discharges. This indicates its potential as a treatment for epilepsy.

Modulatory Effects on AMPA Receptors

(Arai, 2001) discovered that GYKI 52466 can modulate AMPA receptor-mediated currents, exhibiting both inhibitory and potentially positive modulatory effects. This complex action suggests multiple binding sites and a nuanced interaction with AMPA receptors.

Neuroprotective Activity

Studies have shown that GYKI 52466 has neuroprotective qualities. (Lees & Leong, 2001) indicated its ability to protect against neuronal death caused by non-NMDA receptor agonists, demonstrating a potential role in protecting brain neurons from damage.

Interaction with Other Antiepileptic Drugs

GYKI 52466's interaction with other antiepileptic drugs was studied by (Borowicz et al., 2001), revealing its synergistic effects when combined with drugs like clonazepam and valproate. This suggests its utility in combined drug therapies for epilepsy treatment.

Effects on Cocaine-Taking and Seeking Behaviors

(Srivastava, Xi, & Gardner, 2012) examined the effects of GYKI 52466 on cocaine addiction behaviors. Their findings indicated that while GYKI 52466 influences AMPA receptors, it does not significantly impact cocaine addiction behaviors.

Role in Seizure-Induced Astrocytic Swelling

Research by (Weiczner, Krisztin-Péva, & Mihály, 2008) found that while GYKI 52466 could reduce seizure-induced activation of inhibitory neurons, it did not effectively prevent astrocyte swelling, indicating its limited role in certain neuropathological changes during acute convulsions.

Pharmacological Preconditioning and Neuroprotection

Studies like those by (Goulton, Patten, Kerr, & Kerr, 2010) indicate that low doses of GYKI 52466 can trigger neuroprotective mechanisms, potentially offering a prophylactic approach to protecting the brain against severe insults.

Mechanism of Inhibition of GluA2 AMPA Receptor

Research by (Ritz et al., 2011) and (Wang, Sheng, & Niu, 2011) explored the complex inhibition mechanisms of GYKI 52466 on AMPA receptors, highlighting its selective action and the potential for developing new drugs based on its structure.

Effects on Hippocampal Neuronal Excitability

(Marinelli, Gatta, & Sagratella, 2000) demonstrated that GYKI 52466 influences hippocampal neuronal excitability and can exhibit antiepileptic effects in in vitro models of experimental epilepsy.

Prophylactic Preconditioning and Functional Recovery

(Nayak & Kerr, 2013) showed that low-dose GYKI-52466 preconditioning confers long-term neuroprotection and functional recovery following hypoxic-ischemic brain injury, underscoring its potential in therapeutic applications.

Combined Preconditioning for Cerebral Ischemic Injury

(Yang et al., 2017) found that combined preconditioning with hypoxia and GYKI-52466 effectively prevents cerebral ischemia injury, suggesting a novel approach for neuroprotection.

Behavioural and Neurochemical Interactions

(Bubser, Tzschentke, & Hauber, 2005) investigated the behavioral and neurochemical effects of GYKI 52466, demonstrating its complex interactions with other neurotransmitter systems.

Effect on Spike-Wave Discharges in Absence Epilepsy

(Jakus et al., 2004) studied the effect of GYKI 52466 on spike-wave discharges in a genetic rat model of absence epilepsy, contributing to our understanding of its role in different types of epileptic activities.

Wirkmechanismus

Target of Action

GYKI 52466 dihydrochloride is a 2,3-benzodiazepine that acts as an ionotropic glutamate receptor antagonist . It is a non-competitive AMPA receptor antagonist . The compound has IC50 values of 10-20, 450, and >>50 μM for AMPA-, kainate-, and NMDA-induced responses respectively .

Mode of Action

GYKI 52466 dihydrochloride interacts with its targets by blocking the AMPA receptors . This interaction results in the inhibition of inward currents activated by AMPA and kainate receptors .

Biochemical Pathways

The primary biochemical pathway affected by GYKI 52466 dihydrochloride is the glutamatergic pathway . By acting as an antagonist of AMPA receptors, it can prevent the excitotoxic action of high extracellular glutamate levels .

Pharmacokinetics

This suggests that it can be absorbed through the gastrointestinal tract and distributed throughout the body. It is also known to have good blood-brain barrier permeability , indicating that it can reach its primary targets in the central nervous system.

Result of Action

The primary result of GYKI 52466 dihydrochloride’s action is its anticonvulsant effects . By blocking AMPA receptors, it can reduce seizure severity . It also has neuroprotective properties and has been reported to have anti-proliferative effects in transformed cells .

Action Environment

The action of GYKI 52466 dihydrochloride can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the concentration of extracellular glutamate

Safety and Hazards

The safety data sheet advises avoiding inhalation, contact with eyes and skin, and dust and aerosol formation . It should be used only in areas with appropriate exhaust ventilation .

Eigenschaften

IUPAC Name

4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2.2ClH/c1-10-6-12-7-15-16(22-9-21-15)8-14(12)17(20-19-10)11-2-4-13(18)5-3-11;;/h2-5,7-8H,6,9,18H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDRITPLSHUPVRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CC3=C(C=C2C1)OCO3)C4=CC=C(C=C4)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.